molecular formula C14H14N4O B2837533 3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2380145-36-6

3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2837533
CAS No.: 2380145-36-6
M. Wt: 254.293
InChI Key: CKXULSBWFLLVDW-UHFFFAOYSA-N
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Description

3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential applications in medicinal chemistry. The structure features a triazole ring fused to a pyrazine ring, with a methyl group at the 3-position and a phenylethyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Formation of the Pyrazine Ring: The pyrazine ring is often constructed through a condensation reaction between diamines and diketones.

    Final Assembly: The triazole and pyrazine rings are fused together through a series of cyclization and condensation reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes:

    Batch Processing: Using large reactors to carry out the cyclization and condensation reactions.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Ensuring the purity and consistency of the compound through analytical methods like NMR, mass spectrometry, and HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the triazole or pyrazine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organolithium compounds.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Halogenated derivatives, alkylated or arylated compounds.

Scientific Research Applications

3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
  • 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one
  • 7-Phenethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and phenylethyl groups contribute to its unique pharmacokinetic and pharmacodynamic properties, differentiating it from other triazolopyrazine derivatives.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

3-methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-11-15-16-13-14(19)17(9-10-18(11)13)8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXULSBWFLLVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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